molecular formula C18H21ClN6O2 B2880203 7-(2-Chlorobenzyl)-1,3-Dimethyl-8-Piperazin-1-Yl-3,7-Dihydro-1h-Purine-2,6-Dione CAS No. 374612-08-5

7-(2-Chlorobenzyl)-1,3-Dimethyl-8-Piperazin-1-Yl-3,7-Dihydro-1h-Purine-2,6-Dione

Cat. No. B2880203
CAS RN: 374612-08-5
M. Wt: 388.86
InChI Key: PDZWWGBRZISNRL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-(2-Chlorobenzyl)-1,3-Dimethyl-8-Piperazin-1-Yl-3,7-Dihydro-1h-Purine-2,6-Dione is a compound that has been extensively studied for its potential therapeutic applications. This compound is also known by its chemical name, "clozapine," and has been used in the treatment of schizophrenia and other psychiatric disorders. Clozapine has been found to be effective in treating patients who are resistant to other antipsychotic medications.

Scientific Research Applications

Antimicrobial Activity

This compound has been studied for its potential as an antimicrobial agent. Research indicates that derivatives of this molecule can exhibit moderate activity against certain microbes . The structure-activity relationship (SAR) studies are crucial in understanding how different substitutions on the molecule affect its antimicrobial efficacy.

Cancer Research

Compounds with similar structures have been evaluated for their anticancer properties. While the specific compound may not have direct evidence in cancer treatment, its structural analogs have shown promise in pre-clinical studies. These include applications in chemotherapy, where they may act as inhibitors of cancer cell growth or as carriers for other anticancer agents .

Chemical Synthesis

The compound serves as an intermediate in the synthesis of various organic molecules. Its structure allows for further functionalization, making it a valuable starting point for the synthesis of more complex compounds that could have pharmaceutical applications .

Sensory Irritants

Related chlorobenzyl compounds have been used to study the effects of sensory irritants on breathing patterns in mice. This suggests that the compound could be used in similar research to understand the impact of irritants on respiratory health .

Mechanism of Action

Target of Action

The primary targets of the compound are currently unknown

Biochemical Pathways

Without knowledge of the compound’s specific targets, it is challenging to summarize the affected biochemical pathways and their downstream effects . Once the targets are identified, it would be possible to map out the biochemical pathways involved and understand the compound’s impact on these pathways.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound . These factors can include pH, temperature, presence of other molecules, and cellular environment.

properties

IUPAC Name

7-[(2-chlorophenyl)methyl]-1,3-dimethyl-8-piperazin-1-ylpurine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21ClN6O2/c1-22-15-14(16(26)23(2)18(22)27)25(11-12-5-3-4-6-13(12)19)17(21-15)24-9-7-20-8-10-24/h3-6,20H,7-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDZWWGBRZISNRL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)N3CCNCC3)CC4=CC=CC=C4Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21ClN6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-(2-Chlorobenzyl)-1,3-Dimethyl-8-Piperazin-1-Yl-3,7-Dihydro-1h-Purine-2,6-Dione

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.